Application: DPA is used in biochemical research as a substrate for enzyme activity studies.
Method: In a study, 19 lactic acid bacteria strains were screened for production of d-DSS using DPA as a substrate.
Results: The Michaelis–Menten constant (Km), turnover number (kcat), and catalytic efficiency (kcat/Km) of d-LDH82319 for DPA were 0·09 mmol l −1, 2·17 s −1 and 24·07 (mmol l −1) −1 s −1, respectively, with NADH as the coenzyme.
Application: DPA is used in chemical physics research to study proton-coupled electron transfer (PCET) mechanisms.
Method: DFT calculations were carried out studying the described pathways subsequent to the scavenging of and by the 3,4-DHPPA in various media.
Results: It was found that the scavenging of hydroxyl radical by 3,4-DHPPA is thermodynamically governed by a one-step hydrogen atom transfer (CPCET) from the acid to the radical in all media.
3,4-Dihydroxyphenylpyruvic acid is an aromatic compound with the molecular formula . It is a derivative of phenylpyruvic acid, characterized by two hydroxyl groups at the 3 and 4 positions of the phenyl ring. This compound is notable for its role in various biochemical pathways, particularly in the metabolism of amino acids and phenolic compounds.
3,4-Dihydroxyphenylpyruvic acid has demonstrated various biological activities:
The synthesis of 3,4-dihydroxyphenylpyruvic acid can be achieved through several methods:
3,4-Dihydroxyphenylpyruvic acid has several applications:
Research has focused on the interactions of 3,4-dihydroxyphenylpyruvic acid with various biological molecules:
Several compounds share structural similarities with 3,4-dihydroxyphenylpyruvic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
L-DOPA | Hydroxylated phenylalanine | Precursor to dopamine; significant in neurology |
3-Hydroxytyrosol | Hydroxylated phenolic compound | Known for strong antioxidant properties |
Quercetin | Flavonoid with multiple hydroxyl groups | Broad spectrum antioxidant; anti-inflammatory |
Catechol | Simple dihydroxybenzene | Used in various chemical applications |
What sets 3,4-dihydroxyphenylpyruvic acid apart from these compounds is its specific role in amino acid metabolism and its dual function as both an antioxidant and a precursor to neurotransmitters. This unique combination positions it as a valuable compound for therapeutic research and application in neuroprotective strategies.